

JNJ10191584: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

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Compound of Interest		
Compound Name:	JNJ10191584	
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This guide provides a detailed comparison of the binding affinity and functional activity of JNJ10191584 across the four subtypes of histamine receptors: H1, H2, H3, and H4. JNJ10191584, also known as VUF6002, is recognized as a potent and highly selective antagonist for the histamine H4 receptor, a key target in inflammatory and immune disorders.[1] [2] This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Comparative Binding Affinity of JNJ10191584

JNJ10191584 exhibits a high affinity for the human histamine H4 receptor, with a reported dissociation constant (Ki) of 26 nM.[3][4][5] Its selectivity for the H4 receptor is particularly evident when compared to its affinity for the H3 receptor, where it has a Ki of 14.1 μ M, resulting in a selectivity of over 540-fold for H4.[3][4][5] While specific binding affinity data for the H1 and H2 receptors are not extensively reported in the reviewed literature, the characterization of **JNJ10191584** as a highly selective H4 receptor antagonist suggests that its affinity for H1 and H2 receptors is significantly lower.



Receptor Subtype	Binding Affinity (Ki)	Selectivity vs. H4
Histamine H4 Receptor	26 nM	-
Histamine H3 Receptor	14.1 μΜ	>540-fold
Histamine H1 Receptor	Not Reported	Presumed Low
Histamine H2 Receptor	Not Reported	Presumed Low

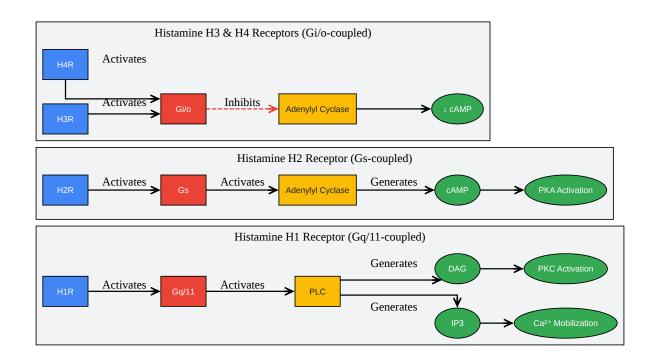
Functional Activity

Functionally, **JNJ10191584** acts as a silent antagonist at the H4 receptor. It has been shown to inhibit the chemotaxis of mast cells and eosinophils with IC50 values of 138 nM and 530 nM, respectively, highlighting its anti-inflammatory potential.[3][4]

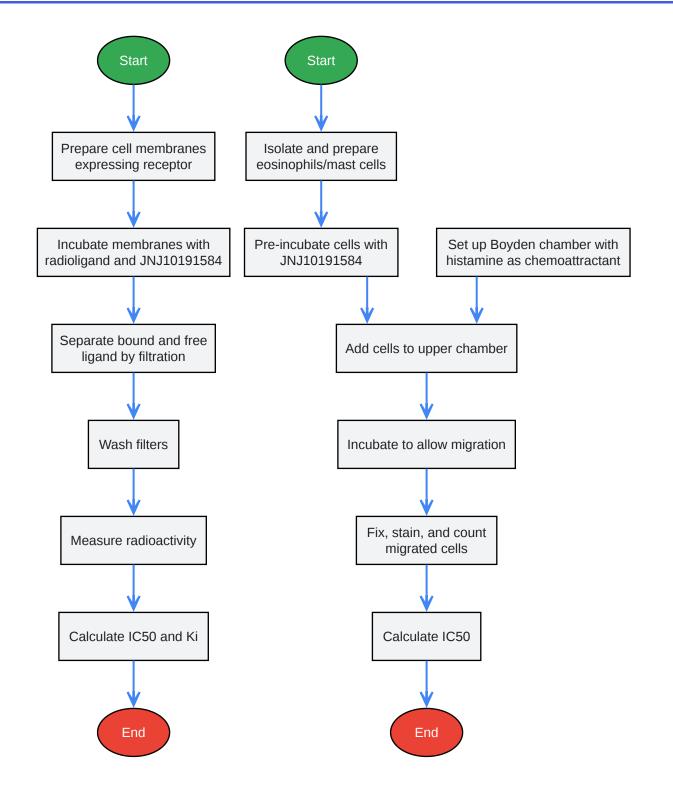
Histamine Receptor Signaling Pathways

The four histamine receptors belong to the G protein-coupled receptor (GPCR) superfamily and mediate distinct downstream signaling cascades upon activation by histamine.









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